1-benzyl-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
1-Benzyl-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (molecular formula: C₂₁H₂₀ClN₄O₃S, molecular weight: 449.0) is a purine-dione derivative characterized by a benzyl group at position 1, a 3,7-dimethylated purine core, and a substituted thioether moiety at position 7.
Properties
IUPAC Name |
1-benzyl-8-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3S/c1-25-18-19(24-21(25)31-13-17(28)15-8-10-16(23)11-9-15)26(2)22(30)27(20(18)29)12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGUKGLAGHVZTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Cl)N(C(=O)N(C2=O)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues at Position 7
The substituent at position 7 significantly influences physicochemical and biological properties:
- Polar substituents (e.g., hydroxyethyl in ) improve solubility but may compromise membrane permeability.
Structural Analogues at Position 8
The thioether moiety at position 8 modulates electronic and steric effects:
- Sulfonyl derivatives (e.g., ) exhibit strong kinase inhibition, while aminoethyl groups () may improve blood-brain barrier penetration.
Physicochemical Properties
- Key Insight : The target compound’s moderate logP and solubility profile suggest suitability for oral administration, though formulation optimization may be required.
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